- Preparation of nicotinamide derivatives as H-PGDS (hematopoietic prostaglandin D synthase) inhibitors, United States, , ,

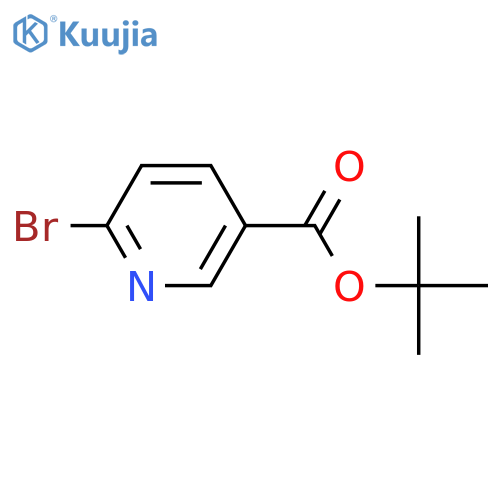

Cas no 941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate)

941294-58-2 structure

Nom du produit:tert-butyl 6-bromopyridine-3-carboxylate

Numéro CAS:941294-58-2

Le MF:C10H12BrNO2

Mégawatts:258.111782073975

MDL:MFCD09264580

CID:69609

PubChem ID:26369925

tert-butyl 6-bromopyridine-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- tert-Butyl 6-bromonicotinate

- 6-Bromo-nicotinic acid tert-butyl ester

- tert-butyl 6-bromopyridine-3-carboxylate

- 6-bromonicotinic acid tert-butyl ester

- 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate (ACI)

- CS-0179621

- DB-079787

- RTRMFSKLFAYIDW-UHFFFAOYSA-N

- SCHEMBL1462391

- t-butyl 6-bromo-3-pyridinecarboxylate

- (tert-Butyl) 6-bromonicotinate

- DTXSID70650016

- PS-3460

- J-524756

- tert-Butyl6-bromonicotinate

- AKOS014514231

- 941294-58-2

- (tert-Butyl) 6-bromopyridine-3-carboxylate

- MFCD09264580

-

- MDL: MFCD09264580

- Piscine à noyau: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3

- La clé Inchi: RTRMFSKLFAYIDW-UHFFFAOYSA-N

- Sourire: O=C(C1C=CC(Br)=NC=1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 257.00500

- Masse isotopique unique: 257.005

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 3

- Complexité: 213

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 39.2A^2

- Le xlogp3: 2.7

Propriétés expérimentales

- Dense: 1.385

- Point d'ébullition: 307.9°C at 760 mmHg

- Point d'éclair: 140°C

- Indice de réfraction: 1.531

- Le PSA: 39.19000

- Le LogP: 2.79940

tert-butyl 6-bromopyridine-3-carboxylate Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

-

Identification des marchandises dangereuses:

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl 6-bromopyridine-3-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-25G |

tert-butyl 6-bromopyridine-3-carboxylate |

941294-58-2 | 95% | 25g |

¥ 6,560.00 | 2023-04-12 | |

| Key Organics Ltd | PS-3460-1G |

(tert-Butyl) 6-bromonicotinate |

941294-58-2 | >97% | 1g |

£120.00 | 2025-02-09 | |

| Chemenu | CM178309-10g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 10g |

$456 | 2021-08-05 | |

| Apollo Scientific | OR11518-1g |

(tert-Butyl) 6-bromonicotinate |

941294-58-2 | 98% | 1g |

£120.00 | 2025-02-19 | |

| TRC | B789460-500mg |

tert-Butyl 6-Bromonicotinate |

941294-58-2 | 500mg |

$ 135.00 | 2022-06-06 | ||

| Chemenu | CM178309-25g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 25g |

$822 | 2021-08-05 | |

| Chemenu | CM178309-5g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 5g |

$260 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-10g |

Tert-butyl 6-bromonicotinate |

941294-58-2 | 98% | 10g |

¥2774.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-250mg |

Tert-butyl 6-bromonicotinate |

941294-58-2 | 98% | 250mg |

¥234.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-5G |

tert-butyl 6-bromopyridine-3-carboxylate |

941294-58-2 | 95% | 5g |

¥ 1,386.00 | 2023-04-12 |

tert-butyl 6-bromopyridine-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Solvents: Dimethylformamide , Toluene ; 10 h, reflux

Référence

- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

Référence

- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Solvents: Toluene ; rt → reflux; 72 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Preparation of substituted piperazine derivatives for use as CB1 antagonists, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Cyclopentyl methyl ether ; -10 - 0 °C; 3 h, heated

1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C

1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C

Référence

- Green preparation of 6-fluoronicotinic acid, China, , ,

Méthode de production 6

Conditions de réaction

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 60 °C

Référence

- Antibody-drug conjugate and use thereof, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

Référence

- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 5 h, reflux; reflux → rt; 17 h, reflux

Référence

- Preparation of 2-[3-(pyridin-2-yl)-4-(quinolin-4-yl)pyrazol-1-yl]acetamide derivatives as inhibitors of transforming growth factor-beta receptor I/ALK5, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Solvents: Toluene ; overnight, rt → reflux; 72 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- Substituted piperazines as CB1 antagonists and their preparation, United States, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Butyllithium , Butylmagnesium chloride Solvents: Toluene , Tetrahydrofuran , Hexane ; < -5 °C; 0.5 h, -10 °C

1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C

1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C

1.4 Reagents: Citric acid Solvents: Water

1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C

1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C

1.4 Reagents: Citric acid Solvents: Water

Référence

- Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonate, Tetrahedron Letters, 2008, 49(12), 2034-2037

Méthode de production 11

Conditions de réaction

1.1 Solvents: Toluene ; 72 h, reflux

Référence

- Preparation of substituted piperazines as cb1 antagonists, World Intellectual Property Organization, , ,

tert-butyl 6-bromopyridine-3-carboxylate Raw materials

- 2,5-Dibromopyridine

- Potassium t-Butoxide

- Di-tert-butyl dicarbonate

- [bis(tert-butoxy)methyl]dimethylamine

- 6-bromopyridine-3-carboxylic acid

tert-butyl 6-bromopyridine-3-carboxylate Preparation Products

tert-butyl 6-bromopyridine-3-carboxylate Littérature connexe

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate) Produits connexes

- 2287302-55-8(methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate)

- 945459-79-0(1-benzyl-4-methyl-1,4lambda5-azaphosphinan-4-one)

- 1352528-23-4(4-Methyl-6-morpholin-4-yl-3,4,5,6-tetrahydro-[2,3]bipyridinyl)

- 1447823-06-4(tert-butyl N-[(4R)-azepan-4-yl]carbamate)

- 899729-05-6(N-2-(dimethylamino)-2-4-(dimethylamino)phenylethyl-N'-(4-ethoxyphenyl)ethanediamide)

- 928937-04-6(4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)

- 2680621-08-1(5,5-Dimethyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid)

- 1220038-02-7(N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride)

- 1936627-80-3(2-Ethyl-4-hydroxy-2,3-dimethylpentanal)

- 3577-87-5(Diphenyl Methyl Phosphite)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:941294-58-2)tert-butyl 6-bromopyridine-3-carboxylate

Pureté:99%/99%

Quantité:5g/25g

Prix ($):170.0/850.0